2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Description
Properties
IUPAC Name |
furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)14-11-13(17-8-4-10-24-17)19-20(14)18(22)16-7-3-9-23-16/h1-10,14,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDPBRRTKIUOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-hydroxyacetophenone to form an intermediate chalcone. This intermediate then undergoes cyclization with thiophene-2-carboxaldehyde and hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the furan, thiophene, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the furan, thiophene, and pyrazole rings .
Scientific Research Applications
Antioxidant Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant activities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies utilizing various in vitro assays have demonstrated its efficacy in protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In experimental models, it has been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential as a therapeutic agent for conditions characterized by inflammation .
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study 2 | Anti-inflammatory Effects | Inhibited COX enzymes and reduced cytokine levels in animal models. |
| Study 3 | Antimicrobial Efficacy | Effective against multiple bacterial strains with minimal inhibitory concentrations established. |
| Study 4 | Anticancer Activity | Induced apoptosis in specific cancer cell lines with potential pathways identified for further research. |
Mechanism of Action
The mechanism of action of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival, making it effective against certain types of cancer .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from its substituents. Key analogues from the evidence include:
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-pyrrolidinyl)ethanone ()
- Substituents: Pyrrolidinyl-ethanone (instead of furan-2-carbonyl), 4-hydroxyphenyl (vs. 2-hydroxyphenyl in the target), and thiophen-2-yl.
- Molecular Weight : 355.46 g/mol, higher than the target due to the pyrrolidinyl group.
2-(3-Phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol ()
- Substituents: Phenyl (instead of thiophen-2-yl) and phenol.
- Key Difference : Lacks heteroaromatic substituents (furan/thiophene), likely reducing electronic complexity and polarity .
BF26443: 2-{2-[1-Benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}-1-(pyrrolidin-1-yl)ethan-1-one ()
- Substituents: Benzoyl (vs. furan-2-carbonyl) and phenoxy-pyrrolidinyl (vs. phenol).
- Molecular Weight : 459.56 g/mol.
- Key Difference: Replacement of phenol with a phenoxy group may reduce hydrogen-bonding capacity but enhance lipophilicity .
4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine ()
- Substituents : Thiazole, chlorophenyl, and benzylthio groups.
- The thiophene and pyrazoline core aligns with the target’s structure, but additional chloro and thiazole groups enhance steric bulk .
Physicochemical Properties
Melting Points
- Pyrazoline derivatives with benzo[d]thiazole substituents () exhibit melting points of 220–243°C, attributed to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding). The target compound’s phenol group may further elevate its melting point due to hydrogen-bonding networks .
- Brominated derivatives () show slightly lower melting points (~221–239°C), likely due to halogen-induced steric hindrance .
Solubility
- The furan-2-carbonyl group in the target compound may enhance polarity compared to benzoyl () or phenyl () substituents, improving aqueous solubility. Conversely, the thiophen-2-yl group could increase lipophilicity, balancing solubility .
Intermolecular Interactions and Crystallography
Biological Activity
The compound 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound features a complex molecular structure incorporating a furan ring, thiophene moiety, and a pyrazole unit. Its synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes that yield the target compound in satisfactory yields. The synthesis pathway may involve intermediates such as furan derivatives and thiophene carboxylic acids, which are subsequently reacted to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for related pyrazole compounds against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) ranged from 6.76 to 202.08 µg/mL, indicating promising anticancer potential .
Table 1: Cytotoxicity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | HCT116 | 6.76 |
| 7d | HCT116 | 43 |
| 7a | HCT116 | 93.1 |
| 7f | A549 | 193.93 |
| 5-Fluorouracil | HCT116 | 77.15 |
These findings suggest that the incorporation of specific functional groups in pyrazole derivatives can enhance their cytotoxicity against cancer cells.
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated. Pyrazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties. For instance, related compounds exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess broad-spectrum antimicrobial activity.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Escherichia coli | 0.25 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, compounds bearing pyrazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activities in vitro. The study found that modifications in the chemical structure significantly impacted their efficacy against cancer and microbial strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring could enhance both anticancer and antimicrobial activities .
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): Identify phenolic -OH (δ 9.8–10.2 ppm), pyrazole protons (δ 5.2–5.8 ppm), and thiophene/furan aromatic signals (δ 6.5–8.0 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and dihydropyrazole carbons (δ 45–55 ppm) .
- X-ray Crystallography: SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles to validate stereochemistry .
Basic: How can impurities arising from incomplete cyclization be identified and mitigated?
Methodological Answer:
- TLC Monitoring: Use silica plates with ethyl acetate/hexane (3:7) to track intermediates (Rf = 0.3–0.5) and unreacted starting materials (Rf = 0.7–0.8) .
- LC-MS: Detect impurities via [M+H]⁺ peaks (e.g., m/z 350.4 for target vs. m/z 280.3 for uncyclized precursor) .
- Mitigation: Extend reaction time (≥6 h) or add catalytic p-TsOH to drive cyclization to completion .
Advanced: How to resolve discrepancies between crystallographic data and NMR-derived conformational models?
Methodological Answer:
- Density Functional Theory (DFT): Use Multiwfn to compute NMR chemical shifts (B3LYP/6-311++G** basis set) and compare with experimental data .
- Dynamic NMR: Analyze variable-temperature ¹H NMR (25–80°C) to assess rotational barriers in the dihydropyrazole ring .
- SHELXL Refinement: Re-examine disorder modeling and hydrogen-bonding networks (e.g., O–H···N interactions) to refine crystallographic occupancy factors .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO (nucleophilic sites) and LUMO (electrophilic regions) using Gaussian 16 at the B3LYP/def2-TZVP level .
- Electrostatic Potential Mapping: Identify electron-rich (phenolic -OH, thiophene) and electron-deficient (carbonyl) regions to guide regioselective modifications .
Advanced: How to design enzyme inhibition assays to evaluate its biological activity?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) based on structural analogs showing IC₅₀ values <10 µM .
- Assay Protocol:
- Fluorometric Assay: Measure ATPase activity (λex/λem = 340/460 nm) with 10 µM compound in HEPES buffer (pH 7.4) .
- Molecular Docking: Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) and validate with SPR (KD <100 nM) .
Advanced: How to address low yields in cross-coupling reactions at the thiophene moiety?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ (5 mol%) with ligand XPhos in THF/water (3:1) at 80°C .
- Microwave-Assisted Synthesis: Apply 150 W, 120°C for 30 min to accelerate Buchwald-Hartwig amination .
- In Situ IR Monitoring: Track coupling efficiency via C–S bond formation (ν = 690–710 cm⁻¹) .
Advanced: What strategies enable structure-activity relationship (SAR) studies for medicinal chemistry optimization?
Methodological Answer:
- Derivative Synthesis: Replace furan with pyridine (logP reduction) or add electron-withdrawing groups (NO₂) to the phenyl ring .
- Biological Testing: Compare IC₅₀ values across analogs (Table 2) to correlate substituents with activity.
Q. Table 2: SAR of Pyrazole Derivatives
| Derivative | R Group | IC₅₀ (µM, COX-2) | Source |
|---|---|---|---|
| Parent Compound | – | 8.5 ± 0.3 | |
| 4-Nitro Phenyl | -NO₂ | 3.2 ± 0.1 | |
| 4-Methoxy Phenyl | -OCH₃ | 12.4 ± 0.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
